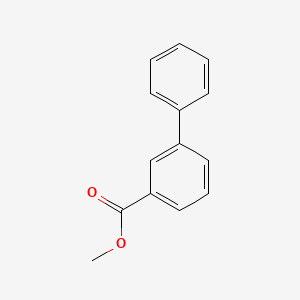![molecular formula C15H13F3N4O2S B2661247 3-oxo-4-(1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 2320416-67-7](/img/structure/B2661247.png)
3-oxo-4-(1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-4-(1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a thiazole group and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-4-(1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the piperazine ring, followed by the introduction of the thiazole and trifluoromethylphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-oxo-4-(1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
3-oxo-4-(1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 3-oxo-4-(1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-oxo-4-(1,3-thiazol-2-yl)-N-phenylpiperazine-1-carboxamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
3-oxo-4-(1,3-thiazol-2-yl)-N-[4-(methyl)phenyl]piperazine-1-carboxamide: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 3-oxo-4-(1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-oxo-4-(1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c16-15(17,18)10-1-3-11(4-2-10)20-13(24)21-6-7-22(12(23)9-21)14-19-5-8-25-14/h1-5,8H,6-7,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXSSDVPNVKVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2661164.png)
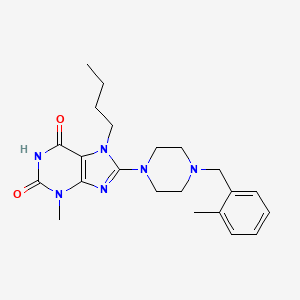
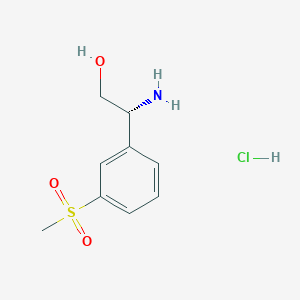
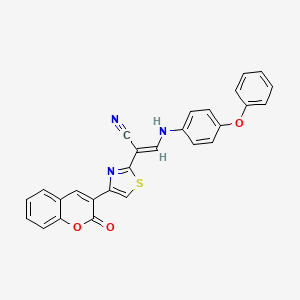
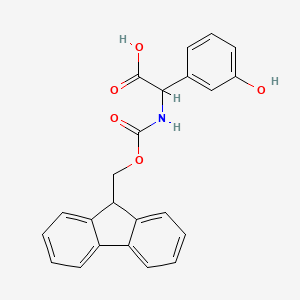
![(2E)-2-(BENZENESULFONYL)-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]-3-{[(3-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2661170.png)
![N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2661172.png)
![2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2661173.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide](/img/structure/B2661177.png)
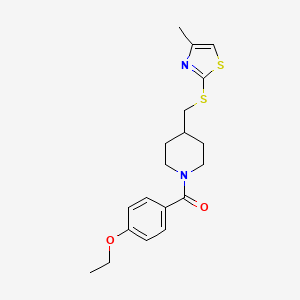
![1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane](/img/structure/B2661180.png)
![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661181.png)
![N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2661182.png)
